N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide
説明
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is a synthetic small molecule featuring a dibenzo[b,f][1,4]oxazepine core. This heterocyclic scaffold incorporates an oxygen atom in the seven-membered ring, distinguishing it from analogous thiazepine derivatives (where sulfur replaces oxygen). The compound is substituted at position 2 with an ethanesulfonamide group and at position 10 with an ethyl moiety. Its structure confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in targeting neurological or inflammatory pathways. For instance, structurally related compounds like BT2 (an ethyl carbamate derivative) have demonstrated anti-inflammatory activity by suppressing monocyte-endothelial cell adhesion .
特性
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-19-14-7-5-6-8-16(14)23-15-10-9-12(11-13(15)17(19)20)18-24(21,22)4-2/h5-11,18H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQMVEBKQNGXLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is the Dopamine D2 receptor . The Dopamine D2 receptor is a G protein-coupled receptor located in the brain, and it plays a vital role in the function of the central nervous system. It is involved in a variety of neurological processes, including motor control, reward, and reinforcement.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor. It binds to the receptor and inhibits its activity, thereby modulating the signaling pathways that are regulated by this receptor.
生物活性
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C18H22N2O5S
- Molecular Weight : 378.44 g/mol
- CAS Number : 922108-37-0
The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. Key mechanisms include:
- Inhibition of Angiogenesis : Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine compounds can inhibit angiogenesis, a critical process in tumor growth and metastasis. The compound's ability to modulate vascular endothelial growth factor (VEGF) signaling pathways has been documented .
- Antioxidant Properties : The compound exhibits antioxidant activity, which helps in reducing oxidative stress in cells. This property is essential for protecting cellular components from damage caused by free radicals .
- Anti-diabetic Effects : Preliminary studies suggest that the compound may have potential in managing diabetes by inhibiting advanced glycation end-products (AGEs), which are implicated in diabetic complications .
Case Studies and Experimental Evidence
- In Vitro Studies : In vitro assays have demonstrated that N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide effectively reduces cell proliferation in certain cancer cell lines by inducing apoptosis. The compound was shown to decrease the viability of human breast cancer cells significantly when tested at varying concentrations .
- Antioxidant Activity Assays : The compound's antioxidant capacity was evaluated using the Ferric Reducing Antioxidant Power (FRAP) assay and DPPH radical scavenging methods. Results indicated a dose-dependent increase in antioxidant activity, suggesting its potential use as a dietary supplement or therapeutic agent to combat oxidative stress-related diseases .
- Diabetes Management : In studies examining the effects on AGEs formation, the compound demonstrated a significant inhibitory effect on the glycation of proteins in vitro. This suggests a protective role against diabetic complications, warranting further investigation into its potential as an anti-diabetic agent .
Data Table
類似化合物との比較
The dibenzo[b,f][1,4]oxazepine/thiazepine family includes numerous derivatives with variations in substituents and heteroatoms. Below is a systematic comparison based on structural features, synthetic routes, and biological activities.
Structural and Functional Group Variations
Table 1: Key Structural Differences and Analogues
Key Observations :
- Substituent Effects : Ethanesulfonamide (target compound) vs. carboxamide/acetamide groups (e.g., ML304, BT2) influence solubility and hydrogen-bonding capacity. For example, sulfonamide groups enhance metabolic stability compared to esters or amides .
Key Observations :
- Oxidation Steps : Thiazepine derivatives often require H2O2-mediated oxidation to achieve sulfoxide/sulfone forms, impacting reactivity and downstream applications .
- Chiral Resolution : Enantiomerically pure compounds (e.g., (R)-58) are critical for receptor selectivity, as seen in D2 dopamine antagonists .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
